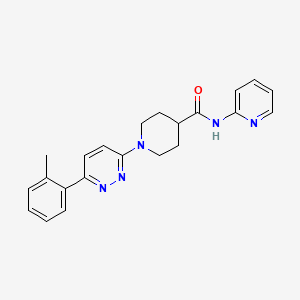

![molecular formula C20H12FN3OS2 B2896915 2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline CAS No. 692737-18-1](/img/structure/B2896915.png)

2-{5-[(4-Fluorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Properties

Research indicates that sulfur-containing quinoline derivatives exhibit significant antimicrobial and antitubercular activities. These compounds have been synthesized and evaluated for their in vitro activity against a range of bacterial and fungal strains, showing comparable or superior efficacy to standard drugs like norfloxacin. For instance, novel quinoline derivatives containing 1,3,4-oxadiazole rings have demonstrated potent antimycobacterial effects against Mycobacterium tuberculosis and multidrug-resistant strains, highlighting their potential as antitubercular agents (Karabanovich et al., 2016).

Antifungal and Anti-inflammatory Applications

Certain quinoline derivatives have shown exceptional antifungal activities, outperforming traditional fungicides in in vitro tests against various fungal pathogens. These compounds disrupt normal fungal cell morphology, increase membrane permeability, and lead to the release of cellular contents, suggesting a novel mechanism of action for plant protection (Yang et al., 2021). Additionally, derivatives of this compound class have been investigated for their anti-inflammatory properties, offering new avenues for the treatment of inflammation-related diseases.

Fluorescent Probes and Biochemical Studies

Quinoline derivatives, including those with sulfur linkages, are promising candidates as fluorescent probes due to their high quantum yield and stable fluorescence in various solvents. These properties make them useful in biochemical and medical research for studying biological systems and developing sensitive and selective compounds for detecting specific biomolecules (Bodke et al., 2013).

Chemical Synthesis and Molecular Architecture

The compound and its related structures play a crucial role in the chemical synthesis of complex heterocyclic systems, demonstrating the versatility of these molecules in forming bioactive compounds. For example, novel synthesis methods have been developed for creating heterocyclic systems that combine oxadiazole or dioxoisoindoline moieties with the quinoline core, leading to substances with potentially valuable biological activities (Aleksanyan & Hambardzumyan, 2020).

Safety and Hazards

Propriétés

IUPAC Name |

2-[(4-fluorophenyl)methylsulfanyl]-5-thieno[2,3-b]quinolin-2-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12FN3OS2/c21-15-7-5-12(6-8-15)11-26-20-24-23-18(25-20)17-10-14-9-13-3-1-2-4-16(13)22-19(14)27-17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUPHQBLOICCIBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(SC3=N2)C4=NN=C(O4)SCC5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12FN3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

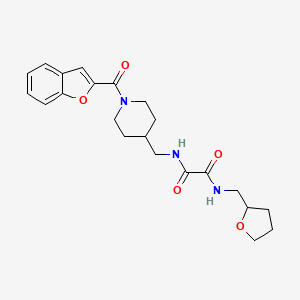

![N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide](/img/structure/B2896834.png)

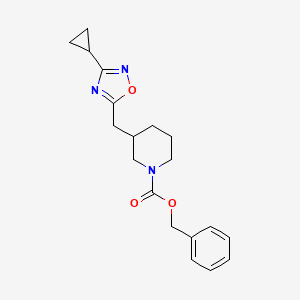

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)

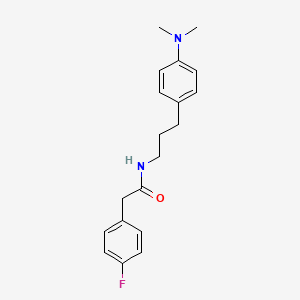

![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)

![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)